molecular formula C8H16N2 B150781 (1-Allylpyrrolidin-2-yl)methanamine CAS No. 26116-13-2

(1-Allylpyrrolidin-2-yl)methanamine

Cat. No. B150781
CAS RN: 26116-13-2
M. Wt: 140.23 g/mol
InChI Key: HTGKTSVPJJNEMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1-Allylpyrrolidin-2-yl)methanamine” is C8H16N2 . The InChI code is 1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2 . The molecular weight is 140.23 .


Physical And Chemical Properties Analysis

“(1-Allylpyrrolidin-2-yl)methanamine” has a molecular weight of 140.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Biased Agonists with Antidepressant-like Activity

(1-Allylpyrrolidin-2-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing potential in antidepressant-like activity. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives, revealing their ability to preferentially stimulate ERK1/2 phosphorylation, a signaling pathway often associated with antidepressant effects. These derivatives demonstrated high receptor affinity and selectivity, coupled with favorable drug-like properties and a promising pharmacokinetic profile. Their in vivo studies confirmed robust stimulation of ERK1/2 phosphorylation in the rat cortex and significant antidepressant-like efficacy (Sniecikowska et al., 2019).

Catalytic Applications in Organic Chemistry

In the realm of organic chemistry, derivatives of 1-(pyridin-2-yl)methanamine have been synthesized for catalytic applications. For instance, Roffe et al. (2016) described the creation of unsymmetrical NCN′ and PCN pincer palladacycles, demonstrating their good activity and selectivity in catalytic processes (Roffe et al., 2016).

Anticancer Activity of Metal Complexes

A significant application of (1-Allylpyrrolidin-2-yl)methanamine derivatives is in the synthesis of metal complexes with potential anticancer properties. Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from pyrrolidine methanamine. These complexes demonstrated strong DNA-binding affinity and selective toxicity against various cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

Small Molecule Leads for Bone Disorder Treatment

(1-Allylpyrrolidin-2-yl)methanamine has also been utilized in developing treatments for bone disorders. Pelletier et al. (2009) identified a compound targeting the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration (Pelletier et al., 2009).

Safety And Hazards

“(1-Allylpyrrolidin-2-yl)methanamine” is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

(1-prop-2-enylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKTSVPJJNEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949004
Record name 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allylpyrrolidin-2-yl)methanamine

CAS RN

26116-13-2
Record name 1-(2-Propen-1-yl)-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26116-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Allyl)pyrrolidine-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyl)pyrrolidine-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Iovkova-Berends, C Wängler, T Zöller, G Höfner… - Molecules, 2011 - mdpi.com
The synthesis, radiolabeling and in vitro evaluation of new silicon-fluoride acceptor (SiFA) derivatized D 2 -receptor ligands is reported. The SiFA-technology simplifies the introduction …
Number of citations: 24 www.mdpi.com
M Gao, M Wang, BH Mock, BE Glick-Wilson… - Applied Radiation and …, 2010 - Elsevier
Improved syntheses of dopamine D 2 /D 3 receptor radioligands [ 11 C]Fallypride and [ 18 F]Fallypride are reported. The phenolic precursor (9) for C-11 labeling and the Fallypride (10) …
Number of citations: 56 www.sciencedirect.com

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